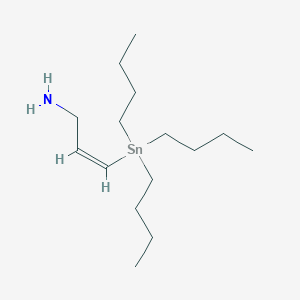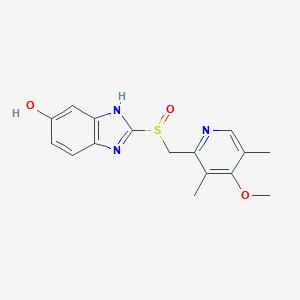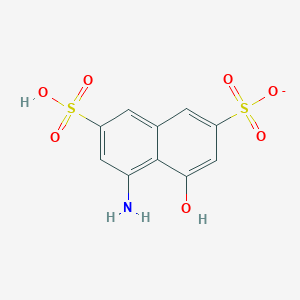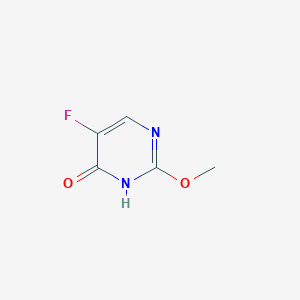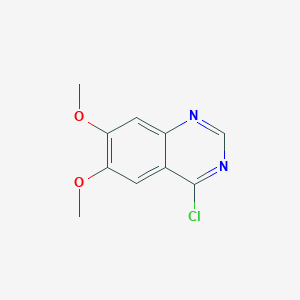
4-氯-6,7-二甲氧基喹唑啉
概述
描述
4-Chloro-6,7-dimethoxyquinazoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful synthetic intermediate in the preparation of epidermal growth factors .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6,7-dimethoxyquinazoline is C10H9ClN2O2. It has an average mass of 224.644 Da and a monoisotopic mass of 224.035248 Da .Physical And Chemical Properties Analysis
4-Chloro-6,7-dimethoxyquinazoline has a density of 1.3±0.1 g/cm3, a boiling point of 345.5±37.0 °C at 760 mmHg, and a flash point of 162.8±26.5 °C. It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .科学研究应用
Metal-Catalyzed Cross-Coupling Reactions
4-Chloro-6,7-dimethoxyquinazoline is used as a synthetic intermediate in metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions . These reactions yield novel polysubstituted derivatives .
Carbon-Heteroatom Bond Formation
This compound is also used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Preparation of Epidermal Growth Factors
4-Chloro-6,7-dimethoxyquinazoline is a useful synthetic intermediate in the preparation of epidermal growth factors .
Synthesis of EGFR Tyrosine Kinase Inhibitors
Alkynylation of 4-Chloro-6,7-dimethoxyquinazoline with various terminal alkynes in the presence of a palladium catalyst, CuI as a co-catalyst and NEt3 as a base in DMF affords the 4-alkynylquinazolines as scaffolds for potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .
Anti-Tumor Activity Evaluation
A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Colony Formation and Migration of Cancer Cells
Compound 22s, a derivative of 4-Chloro-6,7-dimethoxyquinazoline, could obviously inhibit the colony formation and migration of MGC-803 cells .
Induction of Apoptosis and Cell Cycle Arrest
Compound 22s could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase .
Optimization of Anilinoquinazoline-Based Antineoplastic Agents
The work on compound 22s suggested that it might be a valuable solution to optimize anilinoquinazoline-based antineoplastic agents .
作用机制
Target of Action
4-Chloro-6,7-dimethoxyquinazoline is a biochemical reagent that has been used in the preparation of epidermal growth factors . It has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are therefore cancer cells, particularly those involved in the formation of tumors.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity against various cancer cell lines
Biochemical Pathways
This disruption prevents the cancer cells from dividing and growing, thereby inhibiting the progression of the tumor .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
The primary result of the action of 4-Chloro-6,7-dimethoxyquinazoline is the inhibition of cancer cell proliferation. This leads to a decrease in tumor growth and potentially to the regression of the tumor .
Action Environment
The action of 4-Chloro-6,7-dimethoxyquinazoline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. Additionally, the presence of other substances in the environment, such as oxidizing agents, can also impact the compound’s action .
安全和危害
属性
IUPAC Name |
4-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLHRNQLGUOJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377694 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinazoline | |
CAS RN |
13790-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinazoline in medicinal chemistry?
A1: 4-Chloro-6,7-dimethoxyquinazoline serves as a versatile building block for synthesizing various substituted quinazoline derivatives. [, ] Quinazolines are nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties. [, ] The presence of chlorine at the 4-position allows for further modifications through nucleophilic substitution reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.
Q2: How does 4-Chloro-6,7-dimethoxyquinazoline contribute to the synthesis of potential anticancer agents?
A2: Research demonstrates the use of 4-Chloro-6,7-dimethoxyquinazoline in synthesizing N-alkyl(anilino)quinazoline derivatives that exhibit DNA-binding properties. [] Specifically, compound 5g and 22f, derived from 4-Chloro-6,7-dimethoxyquinazoline, demonstrated significant DNA interaction, suggesting potential as anticancer agents. [] This interaction is thought to occur via intercalation, where the compound inserts itself between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.
Q3: Can you provide an example of a specific quinazoline derivative synthesized from 4-Chloro-6,7-dimethoxyquinazoline and its mechanism of action?
A3: One notable example is WHI-P154 (4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline), synthesized from 4-Chloro-6,7-dimethoxyquinazoline. [, ] WHI-P154 displays significant cytotoxicity against human glioblastoma cells, inducing apoptotic cell death at micromolar concentrations. [, ] Furthermore, conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity and selectivity. [, ] The EGF-P154 conjugate targets the epidermal growth factor receptor (EGF-R), which is often overexpressed in glioblastoma cells. [, ] Upon binding, the conjugate enters the cells via receptor-mediated endocytosis, leading to intracellular delivery of WHI-P154 and ultimately cell death. [, ]
Q4: What are the structural characteristics of 4-Chloro-6,7-dimethoxyquinazoline?
A4: 4-Chloro-6,7-dimethoxyquinazoline has the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol. [, ] While specific spectroscopic data isn't detailed within the provided excerpts, the papers mention using various techniques for characterization, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and gas chromatography-mass spectrometry (GC/MS). [, , ]
Q5: Has the concept of Molecular Imprinting been explored with 4-Chloro-6,7-dimethoxyquinazoline?
A5: Interestingly, a closely related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, has been used as a template molecule for creating molecularly imprinted polymers (MIPs). [] While this research doesn't directly involve 4-Chloro-6,7-dimethoxyquinazoline, it highlights the potential of applying molecular imprinting techniques to this class of compounds. [] MIPs could offer a novel approach for developing highly selective separation and sensing platforms for quinazoline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
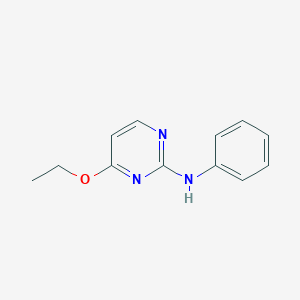
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
